molecular formula C8H11N5S B14889929 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14889929
M. Wt: 209.27 g/mol
InChI Key: AJUJNHIZGWNNNK-UHFFFAOYSA-N
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Description

4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbodithioate with 1H-pyrazole-1-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol include other triazole and pyrazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:

    1,2,4-Triazole-3-thiol: Known for its antifungal properties.

    5-(1H-pyrazol-1-ylmethyl)-1,2,4-triazole: Used in the synthesis of pharmaceuticals.

    4-ethyl-1,2,4-triazole: Exhibits antimicrobial activity.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

4-ethyl-3-(pyrazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H11N5S/c1-2-13-7(10-11-8(13)14)6-12-5-3-4-9-12/h3-5H,2,6H2,1H3,(H,11,14)

InChI Key

AJUJNHIZGWNNNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CN2C=CC=N2

Origin of Product

United States

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